3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives often involves the utilization of the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method, highlighting its importance in constructing this scaffold for potential antiviral agents (Kang et al., 2016). Additionally, methodologies employing green chemistry principles have been developed for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide and 2-aminobenzonitriles, showcasing an environmentally friendly approach to obtaining these compounds (Patil et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied, with various substitutions on the quinazoline nucleus influencing their biological activity. For instance, the introduction of chlorine atoms or triazole groups has been shown to affect the compound's selectivity towards different receptors, demonstrating the critical role of molecular modifications in determining biological outcomes (Colotta et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione compounds involves various transformations, including alkylation, bromination, and reactions with urea to yield novel structures. These transformations underscore the versatility of the quinazoline scaffold in synthetic chemistry and its potential for generating diverse derivatives with tailored properties (Ukrainets et al., 2011).
Physical Properties Analysis
The physical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, including solubility and crystallinity, are crucial for their application in drug formulation and delivery. Studies have focused on solid-phase synthesis and characterization to understand these properties better and improve the compound's usability in pharmaceutical contexts (Gouilleux et al., 1996).
Chemical Properties Analysis
The chemical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, such as their reactivity with other chemical entities and their stability under various conditions, are fundamental to their application in medicinal chemistry. These properties are influenced by the compound's structure, providing a basis for the development of novel drugs with specific biological activities (Szyszkowska et al., 2017).
Scientific Research Applications
Antiviral Applications : A study by Kang et al. (2016) discovered that 3-hydroxy-quinazoline-2,4(1H,3H)-diones showed significant antiviral activity specifically against vaccinia and adenovirus, highlighting its potential as a novel class of antiviral agents (Kang et al., 2016).
Chemical Synthesis and Modification : Ukrainets et al. (2011) explored the alkylation and subsequent bromination of 3-(2-hydroxyethyl)quinazoline-2,4-dione. This study contributes to understanding the chemical properties and potential modifications of this compound (Ukrainets et al., 2011).
Herbicidal Evaluation : Research by Wang et al. (2014) synthesized and evaluated triketone-containing quinazoline-2,4-dione derivatives for herbicidal activity. Some compounds showed promising herbicidal activity, suggesting potential agricultural applications (Wang et al., 2014).
Antitumor Properties : Zhou et al. (2013) reported that quinazoline-2,4(1H,3H)-diones significantly inhibited the growth of various human tumor cell lines, indicating their potential in cancer research (Zhou et al., 2013).
CO2 Utilization in Synthesis : A study by Vessally et al. (2017) discussed the chemical fixation of CO2 to 2-aminobenzonitriles as a strategy to synthesize quinazoline-2,4(1H,3H)-diones. This method aligns with green and sustainable chemistry perspectives (Vessally et al., 2017).
Synthesis from Carbon Dioxide : Research by Patil et al. (2008) and Ma et al. (2013) focused on synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, contributing to environmentally friendly methods in organic synthesis (Patil et al., 2008), (Ma et al., 2013).
Safety And Hazards
The safety data sheet for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .
properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWRHRAQZLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152968 | |
Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione | |
CAS RN |
1207-75-6 | |
Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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